molecular formula C10H10N2O3 B2694330 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1020718-28-8

2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B2694330
CAS No.: 1020718-28-8
M. Wt: 206.201
InChI Key: VSPZCBIXONUPNW-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound that features a benzodiazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxymethyl and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the hydroxymethyl and carboxylic acid groups. For instance, the benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and formic acid. Subsequent steps may include hydroxymethylation using formaldehyde in a basic medium and carboxylation using carbon dioxide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are crucial factors in scaling up the production for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, alcohols, and substituted benzodiazoles.

Scientific Research Applications

2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid
  • 1-methyl-1H-benzimidazole-5-carboxylic acid
  • 2-(hydroxymethyl)-1H-benzotriazole-5-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups on the benzodiazole ringThe methyl group at the 1-position also influences the compound’s reactivity and binding properties, distinguishing it from other benzodiazole derivatives .

Properties

IUPAC Name

2-(hydroxymethyl)-1-methylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-12-8-3-2-6(10(14)15)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPZCBIXONUPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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